molecular formula C8H7FN2 B11921395 3-Fluoro-3-(4-methylphenyl)-3H-diazirene CAS No. 95911-66-3

3-Fluoro-3-(4-methylphenyl)-3H-diazirene

Cat. No.: B11921395
CAS No.: 95911-66-3
M. Wt: 150.15 g/mol
InChI Key: GPVHMEKGKCWVMI-UHFFFAOYSA-N
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Description

3-fluoro-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by the presence of a fluorine atom and a p-tolyl group attached to the diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylamine with a fluorinating agent followed by the formation of the diazirine ring. One common method involves the use of trifluoromethylphenyl ketone as a starting material, which undergoes a series of reactions including fluorination, amination, and cyclization to form the desired diazirine compound. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the diazirine ring.

Industrial Production Methods

Industrial production of 3-fluoro-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might involve continuous flow reactors and automated systems to handle the reactive intermediates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-3-(p-tolyl)-3H-diazirine can undergo various types of chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring can break, forming a reactive carbene intermediate.

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The carbene intermediate formed during photolysis can add to double bonds or other reactive sites in molecules.

Common Reagents and Conditions

    Photolysis: Ultraviolet light is used to induce the formation of the carbene intermediate.

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used to substitute the fluorine atom.

    Addition Reactions: The carbene intermediate can react with alkenes or alkynes to form addition products.

Major Products Formed

    Photolysis: The major product is the carbene intermediate, which can further react to form various adducts depending on the available reactants.

    Substitution Reactions: The major products are the substituted derivatives of the original diazirine compound.

    Addition Reactions: The major products are the addition adducts formed by the reaction of the carbene intermediate with alkenes or alkynes.

Scientific Research Applications

3-fluoro-3-(p-tolyl)-3H-diazirine has several scientific research applications, including:

    Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon exposure to ultraviolet light.

    Chemical Biology: Employed in the study of biological pathways and mechanisms by labeling specific biomolecules.

    Medicinal Chemistry: Utilized in the development of new drugs by identifying binding sites and interactions with target proteins.

    Material Science: Applied in the synthesis of novel materials with specific properties by incorporating the diazirine moiety.

Mechanism of Action

The primary mechanism of action of 3-fluoro-3-(p-tolyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can then insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets and pathways involved depend on the specific application, such as protein labeling or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(p-tolyl)-3H-diazirine: Lacks the fluorine atom, which may affect its reactivity and specificity in certain applications.

    3-fluoro-3-phenyl-3H-diazirine: Similar structure but with a phenyl group instead of a p-tolyl group, which can influence its chemical properties and applications.

    3-fluoro-3-(m-tolyl)-3H-diazirine: Similar structure but with a meta-tolyl group, which can affect its reactivity and binding properties.

Uniqueness

3-fluoro-3-(p-tolyl)-3H-diazirine is unique due to the presence of both the fluorine atom and the p-tolyl group. The fluorine atom can enhance the compound’s reactivity and stability, while the p-tolyl group can provide specific interactions with target molecules. This combination makes it particularly useful in applications requiring high specificity and reactivity, such as photoaffinity labeling and medicinal chemistry.

Properties

CAS No.

95911-66-3

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

3-fluoro-3-(4-methylphenyl)diazirine

InChI

InChI=1S/C8H7FN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3

InChI Key

GPVHMEKGKCWVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(N=N2)F

Origin of Product

United States

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